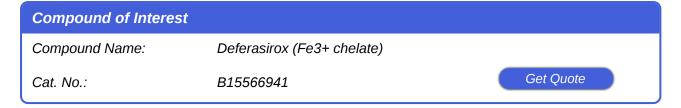


Synthesis and Characterization of Deferasirox and Its Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox is a cornerstone in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with diseases such as β -thalassemia and sickle cell disease.[1] As an orally active and selective iron (Fe³+) chelator, its synthesis and characterization are of paramount importance for ensuring therapeutic efficacy and safety.[2][3] This technical guide provides a comprehensive overview of the synthesis of Deferasirox, detailing the prevalent synthetic pathways and experimental protocols. Furthermore, it delves into the rigorous characterization of the active pharmaceutical ingredient (API) and its related substances using a suite of analytical techniques. The guide also explores the synthesis and potential therapeutic applications of novel Deferasirox derivatives, offering insights for further drug development.

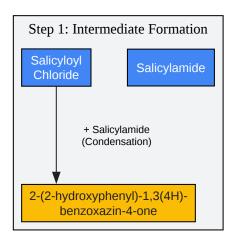
Synthesis of Deferasirox

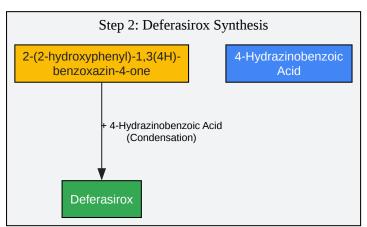
The most widely employed synthetic route for Deferasirox is a two-step process involving the formation of a key benzoxazinone intermediate followed by its reaction with 4-hydrazinobenzoic acid.[1][4]

Synthetic Pathway Overview



The synthesis commences with the reaction of salicyloyl chloride with salicylamide to form the intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.[1] This intermediate is then condensed with 4-hydrazinobenzoic acid to yield the final product, Deferasirox.[4][5]





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Caption: Two-step synthesis of Deferasirox.

Experimental Protocols

Step 1: Synthesis of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one

- Method A: To salicyloyl chloride in toluene (1 L), add salicylamide (119 g) and tetrabutylammonium bromide (1 g).[1] Heat the mixture to approximately 110°C for about 4 hours.[1] Cool the reaction mass to below 40°C.[1] Add isopropanol (500 ml) and stir for about 30 minutes to precipitate the solid.[1] Isolate the solid by filtration.[1]
- Method B: Salicyloyl chloride can be generated in situ from salicylic acid and a chlorinating
 agent like thionyl chloride.[1][4] This is then reacted with salicylamide at elevated
 temperatures to yield the benzoxazinone intermediate.[1]

Step 2: Synthesis of Deferasirox



• To a mixture of 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one (100g, 0.418 mol) in ethanol (1.5 L) at 25-30°C, add 4-hydrazinobenzoic acid (70g, 0.460 mol).[1] Heat the reaction mixture to 80-85°C and stir for 1 hour.[1] Monitor the reaction completion by HPLC.[1] Upon completion, cool the reaction mixture to 25-30°C to allow for precipitation.[1] The product is then filtered and washed.[6]

Quantitative Data for Deferasirox Synthesis



Step	Reactant s	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
1	Salicyloyl chloride, Salicylamid e	Toluene	110	4	Not specified	[1]
1	Salicylic acid, Thionyl chloride, Salicylamid e	Not specified	170	Not specified	Not specified	[6]
2	2-(2- hydroxyph enyl)benz[e][1] [4]oxazin- 4-one, 4- hydrazinob enzoic acid	Ethanol	80-85	1	Not specified	[1]
2	2-(2- hydroxyph enyl)benz[e][1] [4]oxazin- 4-one, 4- hydrazinob enzoic acid	Water	90	2	Not specified	[7]
2	2-(2- hydroxyph enyl)benz[e]oxazin-4- one sodium salt, 4-	Isopropano I	Reflux	2	Not specified	[7]



hydrazinob enzoic acid

Characterization of Deferasirox

The identity, purity, and quality of synthesized Deferasirox are confirmed through a variety of analytical methods.

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of related substances.[2][8] Reverse-phase HPLC with a C18 column is commonly used.[8]
- UV-Visible Spectroscopy: Used for the estimation of Deferasirox in bulk and pharmaceutical formulations. The λmax is typically observed around 319 nm in 0.1M sodium hydroxide.[8]
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A characteristic absorption band for the OH group is observed around 3000±100 cm⁻¹.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[10][11]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.[10]

Experimental Protocols for Characterization

HPLC Method for Purity and Assay:

- Column: C18 (150 mm × 4.6 mm i.d., 5μm).[8]
- Mobile Phase: Acetonitrile: Water (pH 3.5 adjusted with orthophosphoric acid) (70:30 v/v).[8]
- Flow Rate: 1.0 ml/min.[8]
- Detection: UV at 248 nm.[8]



 Sample Preparation: Dissolve an accurately weighed amount of Deferasirox in 0.1M sodium hydroxide. For tablet analysis, crush tablets, dissolve the powder in methanol, sonicate, centrifuge, and filter.[8]

UV Spectroscopy Method:

Solvent: 0.1M sodium hydroxide.[8]

Wavelength: 319 nm.[8]

Procedure: Prepare a standard stock solution of Deferasirox in 0.1M sodium hydroxide.
 Further dilute to a suitable concentration and measure the absorbance at 319 nm.[8]

Quantitative Characterization Data

Property	Value	Reference
Chemical Formula	C21H15N3O4	[4]
Molar Mass	373.368 g⋅mol ⁻¹	[4]
Melting Point	264-265 °C	[12]
pKa values	pKa₁ 4.57, pKa₂ 8.71, pKa₃ 10.56	[12]
UV λmax	319 nm (in 0.1M NaOH)	[8]
HPLC Retention Time	~5 minutes	[8]

Deferasirox Derivatives

Research into Deferasirox derivatives aims to enhance its therapeutic properties, such as anticancer activity, or to develop novel applications.[13][14]

Synthesis of Amino Acid Derivatives

Novel amino acid derivatives of Deferasirox have been synthesized by treating Deferasirox with dicyclohexylcarbodiimide (DCC) and a glycine or phenylalanine methyl ester.[13] These derivatives have been investigated for their potential as anticancer agents.[13]



Characterization and Biological Activity

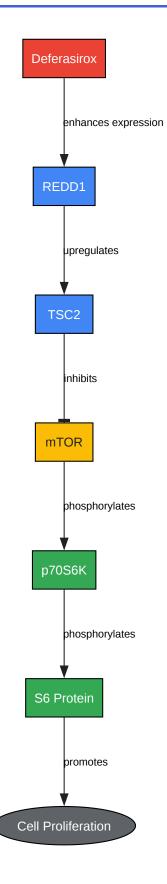
The synthesized derivatives are characterized using elemental analysis, FT-IR, NMR, and mass spectrometry.[13] In vitro studies have shown that these novel amino acid derivatives can be potent anticancer agents, inducing apoptosis in cancer cell lines.[13]

Mechanism of Action and Signaling Pathways

Deferasirox primarily exerts its therapeutic effect through the chelation of iron.[3] Two molecules of Deferasirox bind to one atom of iron, which is then eliminated from the body, primarily through fecal excretion.[3][4]

Beyond iron chelation, Deferasirox has been shown to influence cellular signaling pathways. In myeloid leukemia cells, Deferasirox can repress signaling through the mTOR pathway by enhancing the expression of REDD1 (Regulated in Development and DNA Damage Response 1).[15] This leads to the upregulation of TSC2 (Tuberin), which in turn inhibits the mTOR complex, resulting in downstream effects on protein synthesis and cell proliferation.[15]





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Caption: Deferasirox-mediated mTOR signaling pathway repression.



Conclusion

The synthesis of Deferasirox is a well-established process, yet optimization of reaction conditions to improve yield, purity, and safety remains a key focus for industrial-scale production.[1] The comprehensive characterization of Deferasirox and its impurities is mandated by regulatory bodies to ensure the quality and safety of the drug product.[2] The exploration of Deferasirox derivatives opens new avenues for therapeutic interventions, particularly in the field of oncology.[13] A thorough understanding of its synthesis, characterization, and biological mechanisms is crucial for researchers and professionals in the pharmaceutical sciences.

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